molecular formula C20H25Al B14287357 (1,2-Diphenylbut-1-en-1-yl)(diethyl)alumane CAS No. 116454-43-4

(1,2-Diphenylbut-1-en-1-yl)(diethyl)alumane

Cat. No.: B14287357
CAS No.: 116454-43-4
M. Wt: 292.4 g/mol
InChI Key: FHPDQLZIUZAVGO-UHFFFAOYSA-N
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Description

(1,2-Diphenylbut-1-en-1-yl)(diethyl)alumane is an organoaluminum compound that features a unique structure with both phenyl and ethyl groups attached to an aluminum center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2-Diphenylbut-1-en-1-yl)(diethyl)alumane typically involves the reaction of 1,2-diphenylbut-1-en-1-yl chloride with diethylaluminum chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the aluminum compound from reacting with moisture or oxygen. The reaction is usually performed in a solvent like toluene or hexane at low temperatures to control the reactivity of the aluminum species.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity. Industrial production would also require stringent control of moisture and oxygen to prevent degradation of the product.

Chemical Reactions Analysis

Types of Reactions

(1,2-Diphenylbut-1-en-1-yl)(diethyl)alumane can undergo various types of chemical reactions, including:

    Oxidation: The aluminum center can be oxidized to form aluminum oxide species.

    Reduction: The compound can act as a reducing agent in certain organic reactions.

    Substitution: The phenyl or ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen or peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxide derivatives, while substitution reactions can produce various substituted organoaluminum compounds.

Scientific Research Applications

(1,2-Diphenylbut-1-en-1-yl)(diethyl)alumane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound can be used to study the interactions of organoaluminum compounds with biological molecules.

    Industry: Used in catalysis for polymerization reactions and other industrial processes.

Mechanism of Action

The mechanism by which (1,2-Diphenylbut-1-en-1-yl)(diethyl)alumane exerts its effects involves the aluminum center acting as a Lewis acid. This allows the compound to coordinate with various substrates, facilitating reactions such as polymerization or bond formation. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Triethylaluminum: Another organoaluminum compound with three ethyl groups attached to aluminum.

    Diisobutylaluminum hydride: Features two isobutyl groups and a hydride attached to aluminum.

    Methylaluminoxane: A polymeric aluminum compound used in catalysis.

Uniqueness

(1,2-Diphenylbut-1-en-1-yl)(diethyl)alumane is unique due to the presence of both phenyl and ethyl groups, which provide distinct reactivity and steric properties compared to other organoaluminum compounds. This makes it particularly useful in specific synthetic applications where such properties are advantageous.

Properties

CAS No.

116454-43-4

Molecular Formula

C20H25Al

Molecular Weight

292.4 g/mol

IUPAC Name

1,2-diphenylbut-1-enyl(diethyl)alumane

InChI

InChI=1S/C16H15.2C2H5.Al/c1-2-15(16-11-7-4-8-12-16)13-14-9-5-3-6-10-14;2*1-2;/h3-12H,2H2,1H3;2*1H2,2H3;

InChI Key

FHPDQLZIUZAVGO-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C1=CC=CC=C1)[Al](CC)CC)C2=CC=CC=C2

Origin of Product

United States

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